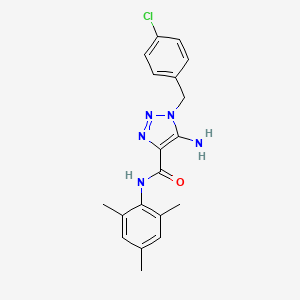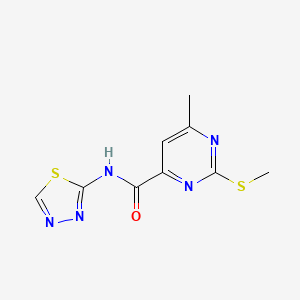![molecular formula C21H20ClN5 B2706339 1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine CAS No. 866345-59-7](/img/structure/B2706339.png)
1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned seems to be a derivative of the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold . These are relevant structural templates in both natural and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality is usually performed .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the use of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using techniques like IR absorption spectra and 1 H-NMR spectrum .
Applications De Recherche Scientifique
Medicinal Chemistry
1,2,3-triazoles exhibit important applications in pharmaceutical chemistry. Researchers have explored their potential as bioactive scaffolds. Specifically, this compound could serve as a starting point for designing novel drugs. Its structural features may allow for interactions with biological targets, making it a valuable candidate for drug discovery .
Anticancer Properties
Investigations into the biological properties of 1,2,3-triazoles have revealed potential anticancer activity. Researchers have tested related compounds against various human tumor cell lines, including melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer .
Green Chemistry and Mechanochemistry
In recent years, green chemistry has become a focal point in research. Nonconventional methods, such as ultrasound chemistry and mechanochemistry, have been explored for synthesizing 1,2,3-triazoles. These approaches minimize waste, energy consumption, and the use of toxic solvents. The compound could be synthesized using these environmentally friendly techniques .
Biological Properties
Apart from its potential as a drug scaffold, this compound’s biological properties are of interest. Researchers have even investigated its formal cycloreversion under mechanical forces, which could have implications in biological systems .
Fluorescent Imaging and Materials Science
While absent in nature, 1,2,3-triazoles find broad applications beyond medicinal chemistry. They play roles in organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, fluorescent imaging, and materials science .
Photoluminescent and Photorefractive Materials
Related compounds, such as 1,3,5-trisubstituted-4,5-dihydro-1,2,3-triazoles, exhibit excellent fluorescence properties. These materials can be used in photoluminescent applications, organic nonlinear optics, and photorefractive devices .
Mécanisme D'action
Target of Action
Similar compounds such as triazole and quinazoline derivatives have been found to interact with a variety of enzymes and receptors . These interactions contribute to their broad-spectrum biological activities.
Mode of Action
It is known that triazole and quinazoline derivatives can bind with high affinity to multiple receptors, leading to various biological responses .
Biochemical Pathways
Compounds with similar structures, such as triazole and quinazoline derivatives, have been shown to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
Orientations Futures
The future directions for research into similar compounds often involve further optimization for the retrieved hit compounds . The triazoloquinoxaline scaffold is considered a versatile moiety, and an important structural template for the design and synthesis of novel biologically relevant compounds .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5/c1-14-5-4-12-26(13-14)20-17-6-2-3-7-18(17)27-21(23-20)19(24-25-27)15-8-10-16(22)11-9-15/h2-3,6-11,14H,4-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCNVGUSMPKBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-4-isopropyl-1,5-dioxo-2-[3-(trifluoromethyl)benzyl]-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2706256.png)
![4-{[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2706257.png)
![1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2706258.png)


![2-((1-(4-chlorophenyl)-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2706266.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2706267.png)





![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2706276.png)
